6-Bromo-4-hydroxy-8-methyl-2-propylquinoline 6-Bromo-4-hydroxy-8-methyl-2-propylquinoline
Brand Name: Vulcanchem
CAS No.: 1152999-50-2
VCID: VC18412030
InChI: InChI=1S/C13H14BrNO/c1-3-4-10-7-12(16)11-6-9(14)5-8(2)13(11)15-10/h5-7H,3-4H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C13H14BrNO
Molecular Weight: 280.16 g/mol

6-Bromo-4-hydroxy-8-methyl-2-propylquinoline

CAS No.: 1152999-50-2

Cat. No.: VC18412030

Molecular Formula: C13H14BrNO

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-hydroxy-8-methyl-2-propylquinoline - 1152999-50-2

Specification

CAS No. 1152999-50-2
Molecular Formula C13H14BrNO
Molecular Weight 280.16 g/mol
IUPAC Name 6-bromo-8-methyl-2-propyl-1H-quinolin-4-one
Standard InChI InChI=1S/C13H14BrNO/c1-3-4-10-7-12(16)11-6-9(14)5-8(2)13(11)15-10/h5-7H,3-4H2,1-2H3,(H,15,16)
Standard InChI Key FKSVHGVQWKRDBL-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-bromo-8-methyl-2-propyl-1H-quinolin-4-one, reflects its substitution pattern on the quinoline backbone. Key structural elements include:

  • A bromine atom at position 6, enhancing electrophilic reactivity.

  • A hydroxyl group at position 4, enabling hydrogen bonding and acidity.

  • Methyl and propyl groups at positions 8 and 2, respectively, influencing lipophilicity.

The canonical SMILES representation CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)C\text{CCCC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)C} encodes this topology. Computational models predict a planar quinoline ring system with substituents adopting equatorial orientations to minimize steric strain.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H14BrNO\text{C}_{13}\text{H}_{14}\text{BrNO}
Molecular Weight280.16 g/mol
CAS Registry Number1152999-50-2
XLogP3 (Predicted)3.59
Topological Polar Surface Area28.7 Ų

Synthesis and Manufacturing

General Synthetic Strategies

Quinoline derivatives typically require multi-step syntheses involving condensation, cyclization, and halogenation . For 6-bromo-4-hydroxy-8-methyl-2-propylquinoline, a plausible route involves:

  • Skraup Synthesis: Cyclization of 4-bromo-2-nitroaniline with glycerol and sulfuric acid to form the quinoline core.

  • Friedel-Crafts Alkylation: Introduction of the propyl group at position 2 using propanol and Lewis acids.

  • Electrophilic Bromination: Selective bromination at position 6 using Br2/FeBr3\text{Br}_2/\text{FeBr}_3.

  • Hydroxylation: Oxidation of a methyl group at position 4 to a hydroxyl group via radical-mediated processes .

A supporting protocol from Huc et al. describes analogous quinoline functionalization using Sonogashira coupling and transfer hydrogenation . For instance, intermediate 7 in their work (methyl 6-bromo-4-hydroxy-8-nitro-quinoline-2-carboxylate) shares structural similarities, suggesting transferable synthetic techniques .

Purification and Characterization

Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures . Characterization relies on:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^13\text{C} NMR confirm substituent positions.

  • Mass Spectrometry: High-resolution MS validates the molecular ion at m/z 280.16.

  • X-ray Crystallography: While no crystal data exists for this compound, related quinoline derivatives exhibit monoclinic systems with π-π stacking .

Physicochemical Behavior

Solubility and Stability

The compound’s solubility profile remains partially characterized. Predicted values suggest:

  • Water Solubility: Low (<1 mg/mL at 25°C) due to high lipophilicity (LogP ≈ 3.59) .

  • Organic Solvents: Soluble in DMSO, DMF, and dichloromethane .

Stability studies indicate susceptibility to photodegradation under UV light, necessitating storage in amber vials at -20°C . The hydroxyl group at position 4 may undergo oxidation to a ketone under basic conditions.

Spectroscopic Properties

  • UV-Vis: A λmax\lambda_{\text{max}} near 310 nm (π→π* transitions of the quinoline ring) .

  • IR Spectroscopy: Peaks at 3200 cm1^{-1} (O-H stretch) and 1650 cm1^{-1} (C=O stretch).

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (<40%) during cyclization steps . Future work could explore:

  • Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes.

  • Flow Chemistry: Improving heat transfer in exothermic bromination steps.

Biological Screening

Priority areas include:

  • In Vitro Cytotoxicity: Against cancer cell lines (e.g., HeLa, MCF-7).

  • Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for target proteins, guiding structure-activity relationship (SAR) studies.

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